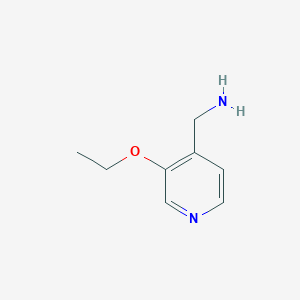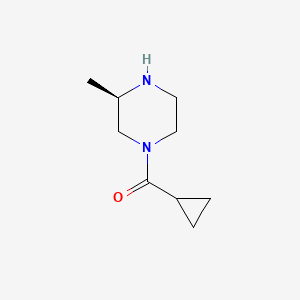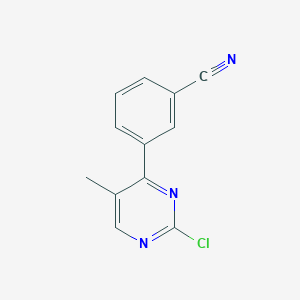![molecular formula C13H14BrNO3 B1405992 1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid CAS No. 1531008-33-9](/img/structure/B1405992.png)
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid
Descripción general
Descripción
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C14H16BrNO3. This compound is characterized by the presence of a bromophenyl group, an acetamido group, and a cyclobutane ring. It is used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of 4-bromophenylacetic acid with cyclobutanone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with ammonia or an amine to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity to its targets . Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromophenyl)cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and biological activity.
1-(4-Bromophenyl)cyclobutanecarboxylic acid: Similar in structure but lacks the acetamido group, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its combination of a bromophenyl group, an acetamido group, and a cyclobutane ring, which together confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[[2-(4-bromophenyl)acetyl]amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-10-4-2-9(3-5-10)8-11(16)15-13(12(17)18)6-1-7-13/h2-5H,1,6-8H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRQNUBGRXXWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)









